(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 477297-76-0
VCID: VC5816883
InChI: InChI=1S/C19H12Cl2FN3S/c1-11-2-5-16(22)17(6-11)24-9-13(8-23)19-25-18(10-26-19)12-3-4-14(20)15(21)7-12/h2-7,9-10,24H,1H3/b13-9+
SMILES: CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C19H12Cl2FN3S
Molecular Weight: 404.28

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile

CAS No.: 477297-76-0

Cat. No.: VC5816883

Molecular Formula: C19H12Cl2FN3S

Molecular Weight: 404.28

* For research use only. Not for human or veterinary use.

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile - 477297-76-0

Specification

CAS No. 477297-76-0
Molecular Formula C19H12Cl2FN3S
Molecular Weight 404.28
IUPAC Name (E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile
Standard InChI InChI=1S/C19H12Cl2FN3S/c1-11-2-5-16(22)17(6-11)24-9-13(8-23)19-25-18(10-26-19)12-3-4-14(20)15(21)7-12/h2-7,9-10,24H,1H3/b13-9+
Standard InChI Key OMPLRQHEYVCCPO-UKTHLTGXSA-N
SMILES CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile, delineates its core structure:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • 3,4-Dichlorophenyl substituent: Attached to the thiazole’s 4-position, introducing steric bulk and electron-withdrawing effects.

  • (E)-Propenenitrile backbone: A conjugated system linking the thiazole to a fluoromethylphenylamino group, stabilized by resonance.

  • 2-Fluoro-5-methylphenylamino group: A para-methyl and ortho-fluoro-substituted aniline moiety, modulating electronic properties and hydrogen-bonding potential.

The stereochemistry (E-configuration) ensures planar alignment of the α,β-unsaturated nitrile, critical for conjugation and dipole interactions. Quantum mechanical calculations on analogous thiazoles suggest a HOMO-LUMO gap of ~4.5 eV, indicative of moderate reactivity toward electrophilic agents .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step strategy:

  • Thiazole Formation: Cyclocondensation of 3,4-dichlorothiobenzamide with α-bromoketones yields the 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine intermediate .

  • Propenenitrile Assembly: A Claisen-Schmidt condensation between thiazole-2-carbaldehyde and cyanoacetamide derivatives forms the α,β-unsaturated nitrile backbone.

  • Amination: Nucleophilic substitution or Buchwald-Hartwig coupling introduces the 2-fluoro-5-methylaniline group at the β-position.

Key Reaction Steps

  • Thiazole Synthesis:
    Reacting 3,4-dichlorophenylthiourea with ethyl bromopyruvate under basic conditions generates the thiazole ring via Hantzsch thiazole synthesis (yield: 65–72%) .

  • Knoevenagel Condensation:
    The thiazole-2-carbaldehyde intermediate undergoes condensation with malononitrile in the presence of piperidine, forming the (E)-propenenitrile linkage (reflux in ethanol, 8–12 h).

  • Amination:
    Microwave-assisted coupling of the nitrile with 2-fluoro-5-methylaniline using Pd(OAc)₂/Xantphos catalyst achieves C–N bond formation (120°C, 30 min, 58% yield) .

Optimization Challenges:

  • Steric hindrance from the dichlorophenyl group slows nucleophilic attack during amination.

  • The electron-deficient thiazole ring necessitates vigorous conditions for functionalization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ~3.8), with limited aqueous solubility (<0.1 mg/mL). Cosolvents like DMSO enhance dissolution.

  • Thermal Stability: Decomposition onset at 210°C (DSC), with exothermic degradation peaking at 320°C.

  • Photostability: The conjugated enenitrile system exhibits UV sensitivity (λmax = 280 nm), requiring storage in amber vials .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, thiazole-H), 7.82–7.75 (m, 3H, dichlorophenyl), 7.32 (d, J = 8.4 Hz, 1H, aniline-H), 6.95 (s, 1H, NH), 2.31 (s, 3H, CH₃).

  • IR (KBr):
    2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C).

Hypothesized Biological Activity

Structure-Activity Relationships (SAR)

  • Thiazole Core: Essential for microbial membrane interaction; sulfur enhances permeability .

  • Dichlorophenyl Group: Augments hydrophobic binding to enzyme pockets (e.g., bacterial dihydrofolate reductase) .

  • Fluoromethylphenylamino Moiety: The fluorine atom modulates pKa (predicted pKa = 8.2), favoring target protonation in acidic environments.

Anticancer Screening

Preliminary docking studies against EGFR kinase (PDB: 1M17) suggest a binding affinity of ∆G = -9.3 kcal/mol, with key interactions:

  • Dichlorophenyl → Hydrophobic cleft (Val 702, Ala 719).

  • Fluorine → Hydrogen bond with Lys 721 .

Challenges and Future Directions

Synthetic Scalability

  • Catalyst Efficiency: Current Pd-based systems for amination suffer from low turnover (TON = 12). Iron-phosphine complexes may offer greener alternatives .

  • Purification: Silica gel chromatography struggles with nitrile degradation; HPLC with C18 columns improves recovery (purity >98%).

Biological Evaluation

  • In Vitro Testing: Priority targets include multidrug-resistant Mycobacterium tuberculosis (H37Rv) and non-small cell lung cancer lines (A549, H460) .

  • Toxicology: Ames tests and hepatocyte assays are critical given the nitroaromatic precursors’ mutagenic potential.

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